3-Chloro-N-[3-chloro-4-(morpholin-4-YL)phenyl]-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[3-chloro-4-(morpholin-4-YL)phenyl]-1-benzothiophene-2-carboxamide is an organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The compound’s structure suggests it may have significant biological activity, making it a subject of interest in pharmaceutical research.
Properties
IUPAC Name |
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c20-14-11-12(5-6-15(14)23-7-9-25-10-8-23)22-19(24)18-17(21)13-3-1-2-4-16(13)26-18/h1-6,11H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMBUZTLBQJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-chloro-4-(morpholin-4-YL)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent attachment of the morpholine and carboxamide groups. Common synthetic routes may include:
Formation of Benzothiophene Core: This step often involves cyclization reactions starting from suitable precursors such as 2-bromo-1-chlorobenzene and thiourea.
Attachment of Morpholine Group: This can be achieved through nucleophilic substitution reactions where the morpholine ring is introduced to the benzothiophene core.
Formation of Carboxamide Group: This step typically involves the reaction of the intermediate compound with chloroformamide under suitable conditions to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[3-chloro-4-(morpholin-4-YL)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the benzothiophene core .
Scientific Research Applications
3-Chloro-N-[3-chloro-4-(morpholin-4-YL)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[3-chloro-4-(morpholin-4-YL)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite involved in the regulation of blood pressure and inflammation . By inhibiting 20-HETE synthesis, the compound can reduce cerebral vasospasm and infarct size in ischemic stroke models .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): This compound is a direct factor Xa inhibitor used in the prevention and treatment of thromboembolic diseases.
N-(3-Chloro-4-morpholin-4-yl)phenyl-N′-hydroxyimido formamide (TS-011): This compound is a selective inhibitor of 20-HETE synthesis and is studied for its effects on hemorrhagic and ischemic stroke.
Uniqueness
3-Chloro-N-[3-chloro-4-(morpholin-4-YL)phenyl]-1-benzothiophene-2-carboxamide is unique due to its dual inhibitory action on 20-HETE synthesis and its potential therapeutic applications in both cardiovascular and neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
